Benz(a)anthracen-10-ol, 7,12-dimethyl-
Description
Structure
2D Structure
Properties
CAS No. |
62064-38-4 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7,12-dimethylbenzo[a]anthracen-10-ol |
InChI |
InChI=1S/C20H16O/c1-12-16-10-8-15(21)11-19(16)13(2)20-17(12)9-7-14-5-3-4-6-18(14)20/h3-11,21H,1-2H3 |
InChI Key |
SSUDJTSFHNJOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(C3=C1C=CC4=CC=CC=C43)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benz[a]anthracene, 7,12-dimethyl-
- CAS No.: 57-97-6
- Molecular Formula : C₂₀H₁₆
- Molecular Weight : 256.34 g/mol
- Physical State : Yellow to greenish-yellow crystalline solid or powder .
Applications: Primarily used in carcinogenesis research and experimental medicine. It is a polycyclic aromatic hydrocarbon (PAH) found in coal tar and mineral oils .
Hazard Profile :
- Carcinogenicity: Classified as a potent carcinogen, inducing skin, lung, and mammary tumors in animal models .
- Reproductive Toxicity : Causes cancer in offspring of exposed animals and may impair male fertility .
- Exposure Risks : Absorbed through skin, requiring stringent controls (e.g., PPE, ventilation) .
Comparison with Structurally Similar Compounds
Structural and Functional Differences
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Modifications |
|---|---|---|---|---|---|
| Benz(a)anthracen-10-ol, 7,12-dimethyl- | 57-97-6 | C₂₀H₁₆ | 256.34 | None (PAH core) | Methyl groups at positions 7 and 12 |
| Benz[a]anthracene-12-methanol, 9-hydroxy-7-methyl- | 88334-70-7 | C₂₀H₁₆O₂ | 288.34 | Hydroxyl, methanol | Hydroxyl at C9, methanol at C12 |
| Benz[a]anthracene-7-methanol,12-methyl-, 7-benzoate | 31012-29-0 | C₂₇H₂₀O₂ | 376.45 | Benzoate ester | Benzoate ester at C7, methyl at C12 |
| Benz[a]anthracene, 1,12-dimethyl- | 313-74-6 | C₂₀H₁₆ | 256.34 | None (PAH core) | Methyl groups at positions 1 and 12 |
| Benz[a]anthracene, 7-methyl- | 2541-69-7 | C₁₉H₁₄ | 242.31 | None (PAH core) | Single methyl group at C7 |
Carcinogenicity and Toxicity
- 7,12-DMBA (57-97-6): Carcinogenic Potency: Highest among compared compounds, with documented mammary, skin, and lung tumors in rodents . Mechanism: Metabolized to dihydrodiol epoxide intermediates, forming DNA adducts .
- 7-Methylbenz[a]anthracene (2541-69-7): Lower carcinogenic activity compared to 7,12-DMBA, attributed to the absence of the second methyl group, which reduces metabolic activation .
- Hydroxylated Derivative (88334-70-7): Exhibits acute toxicity (oral LD₅₀: H302) and irritancy (H315, H319) but lacks explicit carcinogenicity data .
- Used in drug delivery and materials science .
Physical and Thermodynamic Properties
Preparation Methods
Cobalt-Catalyzed [2+2+2] Alkyne Cyclotrimerization
Okamoto’s cobalt/zinc-mediated [2+2+2] cycloaddition provides a modular approach to substituted anthracenes. Adapting this method, 1,6-diynes 27 bearing methyl groups at predetermined positions react with 4-aryl-2-butyn-1-ols 28 to form benzylic alcohols 29 (Scheme 1). Subsequent oxidation with pyridinium chlorochromate (PCC) yields aldehydes, which undergo acid-catalyzed cyclization (CF3SO3H) to furnish the benz[a]anthracene skeleton. Introducing methyl groups at the 7- and 12-positions requires strategic substitution in the diyne and alkyne components.
Key Data:
BF3-Catalyzed Arene Hydroxyalkylation
Olah’s method employs BF3·H2O to mediate hydroxyalkylation between phthalaldehyde (44 ) and electron-rich arenes 45 , producing triarylmethane intermediates that rearrange to anthracenes. For 7,12-dimethyl substitution, methyl-functionalized arenes (e.g., 1,2,3,4-tetramethylbenzene) react with 44 to yield tetramethylanthracene derivatives. Subsequent demethylation and hydroxylation at C-10 could theoretically generate the target compound, though this remains untested in published work.
Key Data:
- Yield for tetramethylanthracene 46a : 80%
- Reaction time: 24–48 hours
- Drawback: Limited regiocontrol over hydroxylation
Functionalization of Preformed Benz[a]anthracene Derivatives
Direct Methylation via Friedel-Crafts Alkylation
7,12-Dimethylbenz[a]anthracene (DMBA), a closely related compound, is synthesized through sequential Friedel-Crafts alkylation of benz[a]anthracene using methyl chloride in the presence of AlCl3. Adapting this method, hydroxylation at C-10 can be achieved via electrophilic aromatic substitution (EAS) using nitrating agents followed by reduction, though competing methylation at other positions remains a challenge.
Key Data:
Bi(OTf)3-Mediated Oxidation/Aromatization
Mohammadiannejad-Abbasabadi’s three-step protocol converts diveratrylmethanes 52 and aromatic acylals 51 into 9,10-disubstituted anthracenes using Bi(OTf)3/O2. By substituting methoxy groups with methyl groups and introducing a hydroxyl via late-stage oxidation, this route shows potential. For example, reacting veratrole (38 ) with methyl-substituted phthalaldehyde derivatives under Bi(OTf)3 catalysis could yield intermediates amenable to hydroxylation.
Key Data:
- Yield for tetraalkoxyanthracenes 53 : 58–87%
- Reaction scale: Up to 10 mmol demonstrated
- Critical parameter: Oxygen atmosphere required for aromatization
Anthraquinone Reduction Pathways
Sodium Borohydride Reduction of Bromoanthraquinones
Skalamera’s NaBH4-mediated reduction of 2,3-dibromoanthraquinones 73a–c provides 2,3-disubstituted anthracenes 74a in 95% yield. Applying this to 10-hydroxyanthraquinone precursors could enable hydroxyl group retention while introducing methyl substituents via halogen exchange. For instance, treating 10-hydroxy-7,12-dibromoanthraquinone with methyl Grignard reagents followed by reduction may yield the target molecule.
Key Data:
- Reduction efficiency: >95%
- Solvent system: Methanol/NaOH
- Drawback: Requires prefunctionalized anthraquinone starting materials
Acid-Catalyzed Cyclization of Diarylmethanols
HCl-Mediated Intramolecular Friedel-Crafts Cyclization
Balczewski’s method cyclizes O-protected ortho-acetal diarylmethanols 81a–b using aqueous HCl to form 10-OR-substituted anthracenes. By incorporating methyl groups into the diarylmethanol precursors and employing a hydroxyl-containing acetal, this route could directly install the C-10 hydroxyl group while positioning methyl substituents.
Key Data:
- Yield range: 30–68%
- Mild conditions: Room temperature, aqueous methanol
- Limitation: Moderate yields due to competing side reactions
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cobalt Cycloaddition | [2+2+2] Cyclization | 57–75 | Moderate | Moderate |
| BF3 Hydroxyalkylation | Triarylmethane Formation | 60–80 | Low | High |
| Friedel-Crafts Methylation | Electrophilic Substitution | 60–70 | High | High |
| Bi(OTf)3 Aromatization | Oxidation/Dehydration | 58–87 | High | Moderate |
| NaBH4 Reduction | Anthraquinone Reduction | >95 | Excellent | Low |
| HCl Cyclization | Intramolecular Cyclization | 30–68 | Moderate | High |
Table 1. Performance metrics of major synthesis routes for 7,12-dimethylbenz(a)anthracen-10-ol precursors.
Q & A
Q. What are the critical safety protocols for handling Benz(a)anthracen-10-ol, 7,12-dimethyl- in laboratory settings?
- Methodological Answer : Researchers must prioritize engineering controls (e.g., Class I Type B biological safety hoods) and personal protective equipment (PPE). Gloves should be made of Polyvinyl Alcohol, Viton®, or Silver Shield®/4H® to prevent permeation . Local exhaust ventilation is essential to mitigate inhalation risks, and airborne concentrations should be monitored regularly. Emergency showers and eye wash stations must be accessible. Storage requires airtight containers in cool, light-free environments, away from oxidizers, strong acids/bases, and ignition sources . Training on OSHA standards (29 CFR 1910.132) for PPE and spill management (29 CFR 1910.120) is mandatory .
Q. How should researchers design initial experiments to assess acute toxicity?
- Methodological Answer : Acute toxicity studies should focus on dermal, ocular, and inhalation exposure routes. For dermal testing, apply measured doses to in vitro 3D skin models or animal models (e.g., mice), monitoring erythema, edema, and necrosis over 24–72 hours . Inhalation studies require aerosolized compound delivery in controlled chambers, with post-exposure lung function assessments (e.g., spirometry, histopathology). Include negative controls (vehicle-only) and positive controls (known irritants). For data validation, use OECD Test Guidelines 430 (skin corrosion) and 403 (acute inhalation) .
Q. What analytical techniques are recommended for structural identification and purity assessment?
- Methodological Answer : Gas chromatography (GC) with SE-52 or DB-5MS columns is optimal for separation, using retention indices (e.g., Lee’s RI) to confirm identity. Temperature programs should start at 40°C (1 min hold) with a 4°C/min ramp to 310°C . Mass spectrometry (electron ionization at 70 eV) provides fragmentation patterns for structural confirmation. Cross-reference with NIST spectral libraries (CAS 57-97-6) . Purity is validated via HPLC (C18 column, methanol/water gradient) with UV detection at 254 nm, comparing against certified reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported carcinogenicity data across different animal models?
- Methodological Answer : Discrepancies often arise from variations in exposure routes (dermal vs. oral), metabolic activation pathways, or genetic susceptibility. To address this:
Conduct comparative studies using standardized protocols (e.g., NTP bioassay guidelines).
Incorporate pharmacokinetic modeling to correlate tissue-specific metabolite levels (e.g., dihydrodiol epoxides) with tumor incidence .
Use transgenic models (e.g., CYP1A1/1B1 knockouts) to isolate metabolic contributions.
Apply Bayesian statistical frameworks to reconcile dose-response curves across studies .
Q. What experimental strategies are effective for studying synergistic toxicity with co-exposures (e.g., alcohol)?
- Methodological Answer : Co-exposure studies require precise dosing regimens. For alcohol interactions:
Administer ethanol (1–3 g/kg) via oral gavage or liquid diet to rodents 1 hour before compound exposure.
Assess hepatic damage via ALT/AST levels, glutathione depletion, and histopathology .
Use RNA-seq to identify upregulated oxidative stress pathways (e.g., NRF2/KEAP1).
Control for ethanol’s solvent effects on compound bioavailability .
Q. How should researchers design stability studies under varying experimental conditions?
- Methodological Answer : Evaluate photostability by exposing the compound to UV light (λ = 254–365 nm) in quartz cuvettes, monitoring degradation via HPLC . For thermal stability, use differential scanning calorimetry (DSC) with 5°C/min ramps up to 300°C. Assess hydrolytic stability in buffers (pH 2–12) at 37°C for 24–72 hours. Store samples in amber vials with nitrogen headspace to prevent oxidation .
Q. What methodologies are recommended to elucidate metabolic activation pathways in mammalian systems?
- Methodological Answer :
In vitro : Incubate with hepatic microsomes (human/rodent) and NADPH, identifying phase I metabolites via LC-HRMS. Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint involved enzymes .
In vivo : Administer ⁴C-labeled compound to track distribution and covalent DNA adduct formation via accelerator mass spectrometry .
Computational : Apply QSAR models to predict reactive epoxide intermediates and compare with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
